molecular formula C11H13FN2O3S B4192702 Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)

Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)

Cat. No.: B4192702
M. Wt: 272.30 g/mol
InChI Key: PQJHIZXGQVJTCN-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a fluorophenyl group and a dioxidotetrahydrothienyl moiety suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” typically involves the reaction of a suitable isocyanate with an amine. The general reaction can be represented as follows:

R-NCO+R’-NH2R-NH-CO-NH-R’\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-CO-NH-R'} R-NCO+R’-NH2​→R-NH-CO-NH-R’

In this case, the isocyanate would be derived from the dioxidotetrahydrothienyl group, and the amine would be the 4-fluoroaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild heating conditions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the urea moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halogens, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, this compound might be investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the fluorophenyl group, which is known to enhance binding affinity in many biological systems.

Medicine

Medicinally, urea derivatives are often explored for their potential as therapeutic agents. This compound could be studied for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action for “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N’-phenylurea
  • N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea
  • N-(4-chlorophenyl)-N’-(4-fluorophenyl)urea

Uniqueness

The uniqueness of “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” lies in the combination of the dioxidotetrahydrothienyl and fluorophenyl groups. This combination may confer unique chemical reactivity and biological activity compared to other urea derivatives.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-8-1-3-9(4-2-8)13-11(15)14-10-5-6-18(16,17)7-10/h1-4,10H,5-7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJHIZXGQVJTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)
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Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)
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Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)
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Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)
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Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)
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Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)

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